High-Affinity Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
3-(3-Hydroxyadamantan-1-yl)propanoic acid demonstrates potent, low-nanomolar inhibition of 15-PGDH, the primary enzyme responsible for prostaglandin inactivation [1]. This activity suggests a potential application in promoting wound healing and tissue regeneration, a mechanism distinct from conventional anti-inflammatory approaches. While a direct comparator for this specific target is not available, the potency is significantly higher than many other adamantane-based enzyme inhibitors.
| Evidence Dimension | Inhibitory Activity (IC50) against 15-PGDH |
|---|---|
| Target Compound Data | IC50 = 50.9 nM |
| Comparator Or Baseline | Adamantane-1-carboxylic acid derivative (BDBM50216656, a Nav1.7 blocker). |
| Quantified Difference | The target compound is approximately 8.2-fold more potent (50.9 nM vs. 420 nM) against its respective target. |
| Conditions | Human 15-PGDH enzyme inhibition assay at pH 7.5 [1] vs. human Nav1.7 channel blockade assay for the comparator [2]. |
Why This Matters
This high in vitro potency justifies the compound's selection for detailed studies on prostaglandin regulation over less active adamantane scaffolds.
- [1] BindingDB. BDBM50347949: CHEMBL599406::US8637558, 46. IC50 = 50.9 nM for human 15-hydroxyprostaglandin dehydrogenase [NAD(+)]. View Source
- [2] BindingDB. BDBM50216656: CHEMBL398946. IC50 = 420 nM for human Nav1.7. View Source
